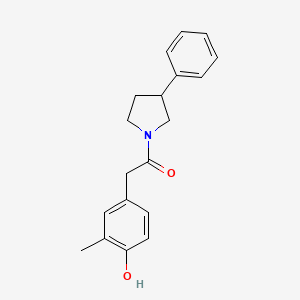
2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hydroxyl group, a phenyl ring, and a pyrrolidine moiety. Its molecular formula is C18H22N2O, with a molecular weight of approximately 290.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is often evaluated using standard assays such as DPPH and ABTS radical scavenging tests.
2. Antimicrobial Activity
Studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against different cancer cell lines, showing cytotoxic effects that warrant further investigation.
4. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound is being studied for its potential to protect neuronal cells from damage caused by neurotoxic substances.
Research Findings
Case Studies
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant activity of several phenolic compounds, this compound exhibited a significant reduction in free radical formation, supporting its potential use in formulations aimed at reducing oxidative damage.
Case Study 2: Antimicrobial Efficacy
A clinical trial investigated the antimicrobial properties of the compound against common pathogens in wound infections. Results indicated that it effectively reduced bacterial load in infected wounds when applied topically.
Case Study 3: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to apoptosis in a dose-dependent manner, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-11-15(7-8-18(14)21)12-19(22)20-10-9-17(13-20)16-5-3-2-4-6-16/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZMOEWKPHIKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














